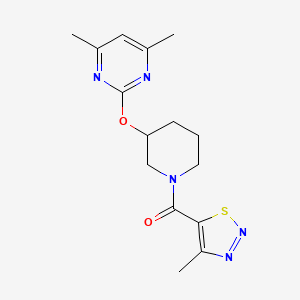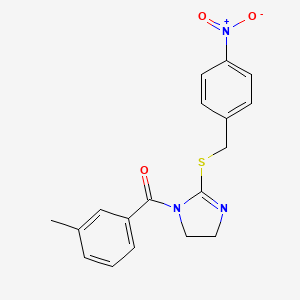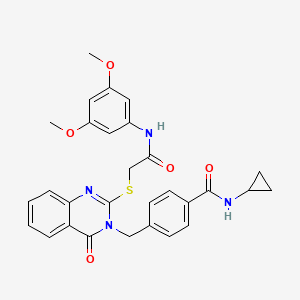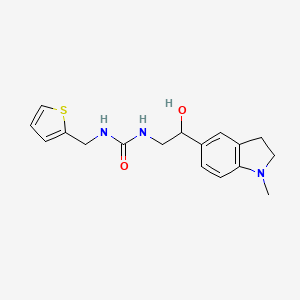
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formulaC15H19N5O2S. It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in the molecule would be available in a detailed chemical structure diagram.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Compounds featuring pyrazole, thiadiazole, and pyrimidine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, along with pyrazolo[4,3-d]-pyrimidine derivatives, showing promising antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antibacterial Agents
Another study focused on oxazolidinones, a novel class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. Tucker et al. (1998) prepared and evaluated the antibacterial properties of a series of piperazinyl oxazolidinones, discovering compounds with significant activity against selected gram-positive pathogens. This research highlights the potential of piperazine derivatives in developing new antibacterial drugs (Tucker et al., 1998).
Antitubercular and Antifungal Activity
Syed, Alagwadi Kallanagouda Ramappa, & Alegaon (2013) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antitubercular and antifungal activities. Some compounds displayed very good antitubercular and antifungal activities, indicating the potential of thiadiazole derivatives in treating infectious diseases (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Based on its structural features, it is plausible that it could bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially influence a range of biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9-7-10(2)17-15(16-9)22-12-5-4-6-20(8-12)14(21)13-11(3)18-19-23-13/h7,12H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVSNQJYRQBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=NS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)
![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)
![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)